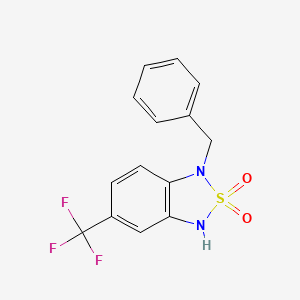

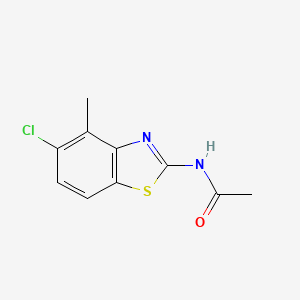

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

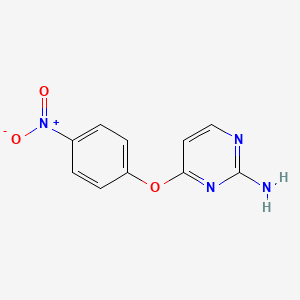

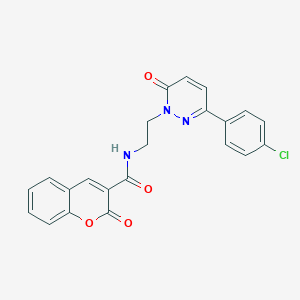

The molecular structure of “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The exact molecular weight of this compound is 388.9 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide, focusing on six unique applications:

Antimicrobial Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has shown significant antimicrobial properties. It is effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound disrupts bacterial cell wall synthesis and inhibits bacterial growth, making it a potential candidate for developing new antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound also exhibits antifungal activity. It has been tested against several fungal species and has demonstrated the ability to inhibit fungal growth. This makes it a promising agent for treating fungal infections, particularly those resistant to conventional antifungal drugs .

Anticancer Potential

Research has indicated that N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide possesses anticancer properties. It induces apoptosis in cancer cells and inhibits cell proliferation. Studies have shown its effectiveness against various cancer cell lines, including breast, lung, and colon cancers. This compound could be a valuable addition to the arsenal of chemotherapeutic agents .

Anti-inflammatory Effects

This compound has been found to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Future Directions

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-5-7(11)3-4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTFGILUDNHWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)

![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)